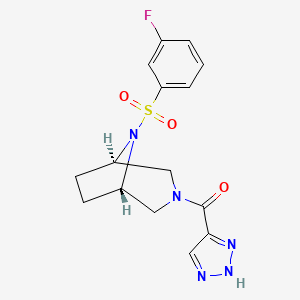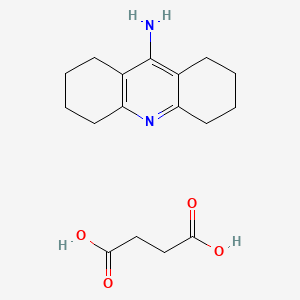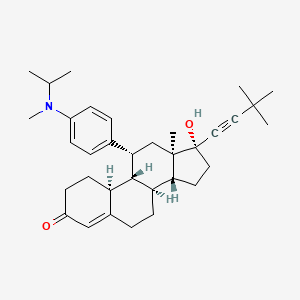
ORIC-101
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ORIC-101 is a potent and selective, orally bioavailable, small molecule antagonist of the glucocorticoid receptor (GR) . It has been linked to resistance to multiple classes of cancer therapeutics across a variety of solid tumors .
Synthesis Analysis
The synthesis of ORIC-101 involved structure-based modification of mifepristone . This led to the discovery of ORIC-101, a highly potent steroidal GR antagonist with reduced androgen receptor (AR) agonistic activity .
Chemical Reactions Analysis
ORIC-101 is a glucocorticoid receptor antagonist, which means it binds to the glucocorticoid receptor and prevents its activation . This inhibition of GR transcriptional activity blocks the pro-survival signals mediated by the activated nuclear hormone receptor .
科学的研究の応用
Treatment of Metastatic Castration-resistant Prostate Cancer
ORIC-101 is being studied for its potential use in the treatment of metastatic castration-resistant prostate cancer (mCRPC). It is a potent and selective orally-bioavailable glucocorticoid receptor (GR) antagonist . Increased glucocorticoid receptor (GR) signaling is a proposed compensatory mechanism of resistance to androgen receptor (AR) inhibition in mCRPC .
Combination Therapy with Enzalutamide
ORIC-101 has been studied in combination with enzalutamide, a medication used in the treatment of prostate cancer . The combination was tested in patients with mCRPC progressing on enzalutamide . However, the study did not meet the prespecified target rate, leading to termination of the study .
Study of Resistance Mechanisms in Prostate Cancer
The use of ORIC-101 in research provides valuable insights into the mechanisms of resistance in prostate cancer. It helps in understanding the role of glucocorticoid receptor (GR) signaling as a compensatory mechanism of resistance to androgen receptor (AR) inhibition .
Pharmacokinetic and Pharmacodynamic Studies
ORIC-101 has been used in pharmacokinetic and pharmacodynamic studies. These studies help in understanding the absorption, distribution, metabolism, and excretion of the drug, as well as its biological effects .
Safety and Tolerability Studies
ORIC-101 has been studied for its safety and tolerability in healthy volunteers . These studies are crucial in determining the potential side effects and risks associated with the drug .
Target Engagement Studies
Studies involving ORIC-101 also focus on target engagement, which refers to the interaction of a drug with its intended target . These studies help in understanding the effectiveness of the drug in engaging with the glucocorticoid receptor .
作用機序
Target of Action
ORIC-101 is a potent, selective, and orally bioavailable small molecule antagonist of the glucocorticoid receptor (GR) . The glucocorticoid receptor is a nuclear hormone receptor that regulates gene expression and plays a crucial role in various cellular processes .
Mode of Action
ORIC-101 inhibits GR transcriptional activity and blocks the pro-survival signals mediated by the activated nuclear hormone receptor . This inhibition of GR activity is thought to overcome GR-mediated anti-apoptosis, which is a potential mechanism of resistance to certain therapies .
Biochemical Pathways
The primary biochemical pathway affected by ORIC-101 is the glucocorticoid receptor signaling pathway . By inhibiting GR transcriptional activity, ORIC-101 disrupts the normal function of the GR, which can lead to changes in gene expression and cellular behavior . This includes the reversal of GR-activated pathways that are
特性
IUPAC Name |
(8S,9R,10S,11R,13R,14R,17R)-17-(3,3-dimethylbut-1-ynyl)-17-hydroxy-13-methyl-11-[4-[methyl(propan-2-yl)amino]phenyl]-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H47NO2/c1-22(2)35(7)25-11-8-23(9-12-25)29-21-33(6)30(16-17-34(33,37)19-18-32(3,4)5)28-14-10-24-20-26(36)13-15-27(24)31(28)29/h8-9,11-12,20,22,27-31,37H,10,13-17,21H2,1-7H3/t27-,28-,29+,30-,31+,33-,34+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLTWJIWEYPBIF-SXJSTINISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1=CC=C(C=C1)C2CC3(C(CCC3(C#CC(C)(C)C)O)C4C2C5CCC(=O)C=C5CC4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C)C1=CC=C(C=C1)[C@@H]2C[C@@]3([C@H](CC[C@@]3(C#CC(C)(C)C)O)[C@@H]4[C@@H]2[C@@H]5CCC(=O)C=C5CC4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H47NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(8S,9R,10S,11R,13R,14R,17R)-17-(3,3-dimethylbut-1-ynyl)-17-hydroxy-13-methyl-11-[4-[methyl(propan-2-yl)amino]phenyl]-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |
Q & A
Q1: What is the primary mechanism of action of ORIC-101?
A1: ORIC-101 is a potent and selective antagonist of the glucocorticoid receptor (GR) [, ]. It binds to GR, preventing the activation of GR-mediated signaling pathways that normally lead to the expression of genes involved in processes like cell cycle regulation, inflammation, and metabolism [, , ].
Q2: How does ORIC-101 impact the transcriptional activity of the glucocorticoid receptor?
A2: ORIC-101 effectively inhibits GR transcriptional activity, blocking the expression of GR target genes [, ]. This inhibition has been observed in both in vitro and in vivo studies, with ORIC-101 demonstrating dose-dependent suppression of GR target genes such as FKBP5, GILZ, and PER1 [, , ].
Q3: What is the significance of ORIC-101's selectivity for the glucocorticoid receptor?
A3: Unlike first-generation GR antagonists like mifepristone, ORIC-101 displays reduced agonistic activity towards the androgen receptor (AR) []. This selectivity is particularly important for its potential use in treating AR-positive tumors, as it minimizes the risk of counteracting desired antiandrogen effects [].
Q4: How does ORIC-101 impact tumor cells' response to chemotherapy?
A4: Preclinical studies suggest that ORIC-101 can reverse glucocorticoid-mediated resistance to chemotherapy in various cancer types [, , , ]. By inhibiting GR signaling, ORIC-101 appears to restore sensitivity to chemotherapeutics, enhancing their efficacy in inhibiting tumor growth [, , ].
Q5: Can you elaborate on the role of the glucocorticoid receptor in mediating resistance to chemotherapy?
A5: Activation of GR signaling has been implicated in driving resistance to chemotherapeutics, particularly taxanes, in various tumor types [, ]. This resistance is thought to stem from GR's ability to regulate the expression of genes involved in cell survival, proliferation, and drug metabolism [, , ].
Q6: What specific evidence supports ORIC-101's ability to overcome resistance to taxane-based chemotherapy?
A6: Preclinical studies have demonstrated that ORIC-101 can enhance the efficacy of taxanes like paclitaxel in inhibiting tumor growth [, , ]. In triple-negative breast cancer models, ORIC-101 reversed the GR-driven epithelial-to-mesenchymal transition (EMT) phenotype, a process associated with chemotherapy resistance, and enhanced sensitivity to paclitaxel [, ].
Q7: Are there specific biomarkers that can be used to assess ORIC-101's pharmacodynamic activity?
A7: Research suggests that FKBP5 and KLK3 (which encodes PSA) are transcriptional targets of both GR and AR, making them potential pharmacodynamic biomarkers for ORIC-101 []. Studies have shown that ORIC-101 can effectively inhibit the glucocorticoid-induced expression of these genes, indicating its on-target activity [].
Q8: How does ORIC-101's pharmacokinetic profile contribute to its potential clinical utility?
A8: ORIC-101 is orally bioavailable, meaning it can be administered orally for convenient dosing [, , ]. Additionally, its improved cytochrome P450 2C8 (CYP2C8) and 2C9 (CYP2C9) inhibition profile, compared to mifepristone, reduces the risk of drug-drug interactions, particularly with chemotherapeutics metabolized by these enzymes [].
Q9: What is the significance of the ongoing clinical trials involving ORIC-101?
A9: Several clinical trials are underway to evaluate the safety and efficacy of ORIC-101 in combination with various anticancer therapies [, , ]. These trials are crucial for determining the optimal dosing regimens, identifying potential side effects, and ultimately assessing ORIC-101's clinical benefit in patients with different cancer types [, , ].
Q10: Are there specific cancer types being targeted in these clinical trials?
A10: Current clinical trials are investigating ORIC-101 in combination with nab-paclitaxel for advanced solid tumors, including pancreatic, ovarian, and triple-negative breast cancers []. Additionally, a phase 1b study explored ORIC-101 in combination with enzalutamide for metastatic castration-resistant prostate cancer [, ].
Q11: What were the preliminary findings of the phase 1b study of ORIC-101 in combination with enzalutamide?
A11: While the combination demonstrated an acceptable tolerability profile and confirmed ORIC-101's ability to inhibit GR targets, it did not meet the prespecified target rate for disease control in men with metastatic castration-resistant prostate cancer resistant to enzalutamide []. Exploratory subgroup analyses suggested a potential benefit in patients with high GR expression and no other resistance markers, though further confirmation is needed [].
Q12: How do the preclinical findings with ORIC-101 compare to its performance in clinical settings?
A12: While preclinical data have shown promising results in various cancer models, translating these findings to the clinic can be challenging [, , , ]. Factors like tumor heterogeneity, complex resistance mechanisms, and individual patient variability can influence clinical outcomes [].
Q13: What is the significance of the FOXA1-GR axis in cancer development, and how does ORIC-101 play a role?
A13: Research has identified a subset of non-small cell lung cancer (NSCLC) cells that are dependent on the FOXA1-GR transcriptional axis for growth [, ]. In these cells, FOXA1 and GR cooperate to regulate genes involved in EGF signaling and cell cycle progression [, ]. ORIC-101 effectively inhibits the growth of these FOXA1-GR-dependent NSCLC cells in vitro and in vivo by suppressing target gene expression, highlighting its potential therapeutic relevance in this context [, ].
Q14: How does the radioligand 18F-YJH08 contribute to understanding GR antagonist activity?
A14: 18F-YJH08 is a radioligand that specifically binds to GR, enabling the visualization and quantification of GR engagement in vivo []. Studies using 18F-YJH08 have shown that ORIC-101 effectively binds to GR in both tumor and normal tissues, providing valuable insights into its biodistribution and target engagement [].
Q15: Why is understanding the tissue distribution of GR antagonists important?
A15: Since GR is ubiquitously expressed in the body, characterizing the tissue distribution of GR antagonists like ORIC-101 is crucial for understanding potential on-target and off-target effects []. This information is essential for optimizing dosing regimens, predicting potential toxicities, and ultimately ensuring patient safety [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


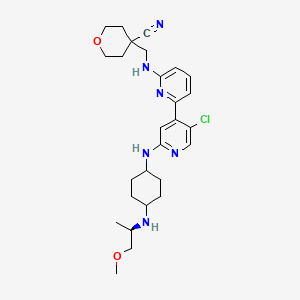
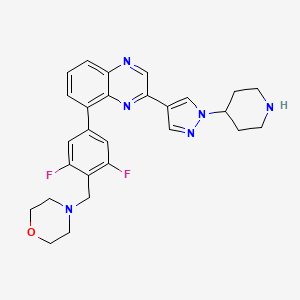
![6-((6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl)methyl)quinoline](/img/structure/B609689.png)
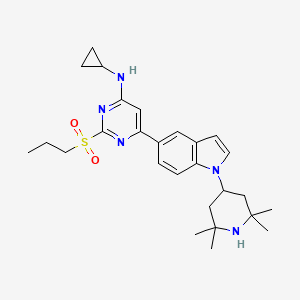
![(3S)-3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluoro-5H-benzo[b][1,4]benzodiazepin-6-ylidene]amino]-N-propan-2-ylpyrrolidine-1-carboxamide](/img/structure/B609693.png)
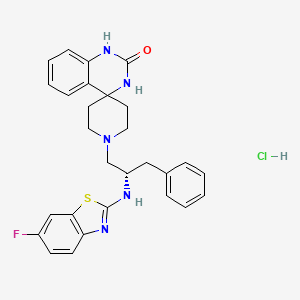
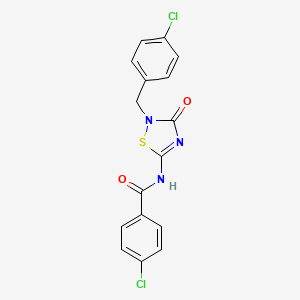
![1-[[2-[2-(4-Bromophenyl)ethyl]-1,3-dioxolan-2-yl]methyl]-1H-imidazole hydrochloride](/img/structure/B609703.png)
